2,6-Dimethylbenzoxazole
Description
2,6-Dimethylbenzoxazole (CAS: 53012-61-6) is an aromatic heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure consists of a benzoxazole core (a fused benzene and oxazole ring) substituted with methyl groups at the 2- and 6-positions. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its electronic and reactive properties. The compound’s InChI key (1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3) reflects its planar aromatic system and methyl substituents .
While its direct applications are less documented, benzoxazole derivatives are widely studied as intermediates in pharmaceutical and materials chemistry due to their tunable electronic properties and stability.
Properties
CAS No. |
53012-61-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,6-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 |
InChI Key |
VIJYHDMLYXAHEV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and functional differences between 2,6-dimethylbenzoxazole and related compounds:
Key Observations:
Heteroatom Influence :
- Benzisoxazole (O and N in isoxazole) exhibits greater reactivity at the N-O bond compared to benzoxazole derivatives, enabling diverse functionalization for bioactive molecules .
- Tetrahydrobenzothiazole replaces oxygen with sulfur, enhancing polarizability and altering electronic properties, which may influence binding in biological systems .
Substituent Effects :
- Methyl groups in this compound increase steric hindrance and electron-donating effects, enhancing thermal stability compared to halogenated analogs like 2,6-dichlorobenzoxazole .
- Chlorine substituents in 2,6-dichlorobenzoxazole improve electrophilicity, making it a reactive intermediate in cross-coupling reactions .
2.6-Dimethylbenzoxazole:
Synthetic routes typically involve cyclization of ortho-substituted phenols with nitriles or amides. Methyl groups are introduced via Friedel-Crafts alkylation or direct substitution.
2,6-Dichlorobenzoxazole:
Synthesized under optimized halogenation conditions, where reaction yield and purity depend on temperature, catalyst, and solvent polarity . Chlorination at the 2,6-positions requires precise control to avoid over-halogenation.
Benzisoxazole:
Commonly prepared via [3+2] cycloaddition or condensation of hydroxylamine with diketones. Its unsubstituted structure allows facile functionalization at multiple positions .
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